Palytoxin from palythoa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

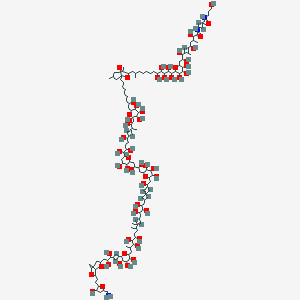

La palytoxine est un composé hautement toxique initialement isolé du zoanthide marin Palythoa toxica. C'est l'une des toxines non protéiques les plus puissantes connues, avec une structure complexe qui comprend une longue chaîne carbonée et de multiples groupes hydroxyle. La palytoxine est connue pour ses propriétés vasoconstrictrices intenses et sa capacité à perturber les gradients ioniques cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la palytoxine est extrêmement difficile en raison de sa structure complexe, qui comprend 64 stéréocentres et de nombreux groupes fonctionnels. La première synthèse totale a été réalisée par Yoshito Kishi et son équipe en 1994.

Méthodes de production industrielle

La production industrielle de la palytoxine n'est pas faisable en raison de sa structure complexe et de la difficulté de sa synthèse. Elle est plutôt extraite de sources naturelles, telles que les coraux zoanthides du genre Palythoa .

Analyse Des Réactions Chimiques

Chemical Stability and Decomposition Pathways

Palytoxin (C₁₂₉H₂₂₃N₃O₅₄) demonstrates remarkable stability under neutral aqueous conditions but undergoes decomposition under acidic or alkaline environments. Key findings include:

- Thermal Stability : Remains intact at temperatures up to 100°C, with no loss of toxicity after boiling .

- pH Sensitivity : Rapid degradation occurs in solutions with pH < 3 or > 10, leading to loss of toxicity .

- Light Sensitivity : Prolonged UV exposure induces photodegradation, though specific pathways remain uncharacterized .

Table 1: Stability of Palytoxin Under Environmental Conditions

| Condition | Stability Profile | Toxicity Retention |

|---|---|---|

| Neutral pH (6–8) | Stable for months | Full |

| Acidic (pH < 3) | Decomposes within hours | None |

| Alkaline (pH > 10) | Decomposes within hours | None |

| Boiling (100°C) | Stable structure | Full |

| UV Exposure | Partial degradation (mechanism unknown) | Reduced |

Interaction with Biological Targets

Palytoxin’s primary mechanism involves binding to Na⁺/K⁺-ATPase, converting the ion pump into a non-selective cation channel . This reaction occurs in a 1:1 stoichiometry and induces:

- Ion Gradient Collapse : Efflux of K⁺ and influx of Na⁺, Ca²⁺, and H⁺ .

- Cellular Apoptosis/Necrosis : Disruption of mitogen-activated protein kinase (MAPK) pathways and induction of ferroptosis .

Table 2: Cytotoxic Effects of Palytoxin and Analogues

Environmental Reactivity and Byproducts

Palytoxin forms toxic aerosols when Palythoa polyps are exposed to heat or physical stress, releasing vapors that cause respiratory distress . Analogues like ostreocin-D and mascarenotoxin-A exhibit similar reactivity but differ in molecular weight (2,500–2,648 Da) .

Analytical Detection Methods

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects palytoxin at concentrations as low as 0.5 µg/g .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Used for rapid screening in aquarium specimens .

Palytoxin’s chemical behavior underscores its dual nature as both a resilient environmental toxin and a molecule with precise biological targets. Its stability in marine environments contrasts with rapid decomposition under extreme pH, while its synthesis remains a landmark achievement in organic chemistry. Further research is needed to characterize photodegradation pathways and mitigate aerosolization risks in aquariums.

Applications De Recherche Scientifique

Cancer Research and Therapeutics

Mechanism of Action

Palytoxin exhibits its cytotoxic effects by binding to the Na+/K+ ATPase pump, transforming it into a non-specific ion channel. This action disrupts cellular ion homeostasis, leading to cell death, particularly in cancer cells. Studies have shown that PLTX can induce significant cytotoxicity at picomolar concentrations, with effects observed to be over 1000 times greater on cancer cells compared to non-cancerous cells .

Case Studies

- In Vitro Studies : Research has indicated that PLTX from Palythoa sp. Pc001 demonstrates substantial cytotoxicity against murine and human cancer cell lines. The IC50 values for various cancer cell lines were reported as low as 0.69 ng/mL, showcasing its potential as a therapeutic agent .

- Combination Therapies : PLTX has been explored in combination with other chemotherapeutic agents to enhance anti-cancer efficacy. Its role as a tumor promoter when combined with certain carcinogens has also been investigated, indicating a dual role in cancer biology .

Toxicology and Environmental Monitoring

Detection Methods

Given its potency, accurate detection of PLTX in marine environments is crucial. Several immunoassays have been developed for quantifying PLTX levels in contaminated marine organisms:

- ELISA Techniques : Various enzyme-linked immunosorbent assays (ELISA) have been established, achieving detection limits as low as 0.5 pg/mL . These methods are vital for monitoring seafood safety and assessing ecological risks associated with algal blooms containing PLTX-producing organisms.

Ecological Impact Studies

Research on the ecological effects of PLTX has revealed its implications for marine food webs. The toxin’s presence in zooplankton and fish species raises concerns regarding bioaccumulation and trophic transfer in marine ecosystems .

Pharmacological Research

Potential Drug Development

The structural complexity and biological activity of PLTX have attracted interest for drug development:

- Neurotoxicity Studies : Investigations into the neurotoxic effects of PLTX on neuronal cell lines (e.g., Neuro2a) have provided insights into potential therapeutic applications for neurodegenerative diseases . The ability of PLTX to modulate neuronal signaling pathways may offer novel approaches for treating conditions like Alzheimer’s disease.

Summary Table of Palytoxin Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cancer Research | Cytotoxic agent targeting Na+/K+ ATPase | High cytotoxicity at picomolar concentrations; IC50 values <1 ng/mL |

| Environmental Monitoring | Detection in marine organisms via ELISA | Detection limits down to 0.5 pg/mL; essential for seafood safety |

| Pharmacological Research | Potential applications in neurodegenerative disease treatment | Modulates neuronal signaling; explored for Alzheimer’s treatment |

Mécanisme D'action

Palytoxin exerts its effects by binding to and modifying the function of the sodium-potassium ATPase pump. This binding converts the pump into a non-selective cation channel, leading to the disruption of ion gradients across the cell membrane. This disruption causes cell depolarization and can lead to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Maitoxine : Une autre toxine marine hautement toxique avec un mécanisme d'action différent.

Tétrodotoxine : Une neurotoxine puissante qui bloque les canaux sodiques.

Saxitoxine : Une neurotoxine qui cible également les canaux sodiques.

Unicité

La palytoxine est unique en raison de sa structure complexe et de son mécanisme d'action spécifique sur la pompe ATPase sodium-potassium. Contrairement aux autres toxines marines, elle convertit cette pompe en un canal cationique, ce qui entraîne un ensemble unique d'effets physiologiques .

Si vous avez d'autres questions ou besoin de plus de détails, n'hésitez pas à demander !

Activité Biologique

Palytoxin (PTX) is one of the most potent marine toxins known, primarily derived from the zoanthid genus Palythoa. This article delves into the biological activity of PTX, its mechanisms of action, and its effects on various organisms, including humans. The information is drawn from diverse research studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

Palytoxin is a large, non-proteinaceous molecule with an estimated molecular weight of approximately 3300 Da. It is characterized by a complex structure that includes both hydrophilic and lipophilic regions, making it highly stable in neutral conditions but susceptible to degradation in acidic or alkaline environments . Its unique structure allows for significant biological activity, particularly its interaction with cellular membranes.

The primary target of palytoxin is the Na+/K+-ATPase enzyme, which it binds to with high affinity (Kd of 20 pM). This binding transforms the enzyme from a pump into a non-selective ion channel, allowing for the passive diffusion of monovalent cations such as Na+ and K+ . This alteration disrupts the electrochemical gradients essential for cellular function, leading to various toxic effects.

Key Mechanisms:

- Ion Channel Formation : Palytoxin induces the formation of ion channels in membranes, which can lead to cellular depolarization and excitotoxicity.

- Hemolytic Activity : PTX exhibits hemolytic properties, damaging red blood cells and other cell types.

- Cytotoxic Effects : Studies have shown that PTX can induce apoptosis and necrosis in various cell lines, affecting processes like cell proliferation through pathways such as MAPK .

Toxicity Profile

Palytoxin is extremely toxic, with an LD50 (lethal dose for 50% of subjects) as low as 0.15 µg/kg in mice when administered intravenously . The toxicity can manifest through various exposure routes:

- Inhalation : Aerosolized PTX can lead to severe respiratory distress. Case studies have documented instances where aquarium enthusiasts experienced acute respiratory symptoms after cleaning corals containing PTX .

- Dermal Exposure : Contact with PTX can cause skin irritation and systemic toxicity.

- Ingestion : Consumption of contaminated seafood has led to fatalities primarily due to myocardial damage and renal failure .

Case Studies

Several case studies highlight the dangers associated with palytoxin exposure:

- Aquarium Enthusiast Incident (2012) :

- Family Exposure (2015) :

- Mass Poisoning Event (2006) :

Summary Table of Case Studies

| Year | Location | Symptoms | Outcome |

|---|---|---|---|

| 2012 | Switzerland | Dyspnea, cough, fever | Recovery within 2 weeks |

| 2015 | USA | Respiratory distress | Hospitalization required |

| 2006 | Mediterranean | Mild to severe respiratory issues | Hospitalization for 10% of cases |

Propriétés

Numéro CAS |

77734-91-9 |

|---|---|

Formule moléculaire |

C129H223N3O54 |

Poids moléculaire |

2680.1 g/mol |

Nom IUPAC |

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |

InChI |

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |

Clé InChI |

CWODDUGJZSCNGB-HQNRRURTSA-N |

SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

SMILES isomérique |

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |

SMILES canonique |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

Color/Form |

Non-crystalline /solid/ |

Solubilité |

Water soluble substance |

Synonymes |

Palytoxin from Palythoa tuberculosa |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.